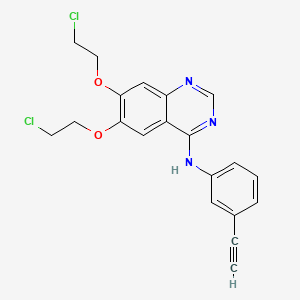

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine

Description

Properties

IUPAC Name |

6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZQXOBOVGSGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

Introduction of Chloroethoxy Groups: The chloroethoxy groups are introduced via nucleophilic substitution reactions, where the quinazoline core is reacted with 2-chloroethanol in the presence of a base like potassium carbonate.

Attachment of the Ethynylphenyl Group: The ethynylphenyl group is attached through a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, using 3-ethynylphenyl bromide and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

Substitution: The chloroethoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: Amino or thio-substituted quinazoline derivatives.

Scientific Research Applications

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is a specialty chemical with several applications, primarily as an impurity standard and in research .

Basic Information

- Chemical Formula:

- CAS Numbers: 5555-56-6 and 183320-00-5

- Synonyms: Erlotinib Impurity, 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine

Research Applications

- Erlotinib Impurity: 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is known to be an impurity related to Erlotinib, which is a medication used to treat non-small cell lung cancer, pancreatic cancer, and several other cancers . As such, it is used as a reference standard in pharmaceutical research to ensure the quality and purity of Erlotinib.

- Synthesis of Erlotinib Analogues: It can be used as an intermediate in the synthesis of Erlotinib analogues for structure-activity relationship studies . These studies help researchers understand how different parts of the Erlotinib molecule interact with its target, which can aid in the design of new and improved drugs.

Mechanism of Action

The mechanism of action of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Erlotinib (N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine)

Erlotinib is an FDA-approved drug for non-small cell lung and pancreatic cancers. Key structural and functional differences include:

- Substituents : Erlotinib has 2-methoxyethoxy groups (electron-donating) at positions 6 and 7, whereas the target compound has 2-chloroethoxy groups (electron-withdrawing). This substitution likely alters solubility, metabolic stability, and EGFR binding affinity .

- Synthesis: Erlotinib is synthesized via nucleophilic substitution of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Hybrid Derivatives (e.g., Thiadiazole-Erlotinib Hybrids)

Hybrid compounds like 14/15 (alkyne-linked 1,2,4-thiadiazole-erlotinib hybrids) demonstrate enhanced antiproliferative activity compared to erlotinib alone. For example:

- Activity: Hybrid 14/15 showed IC50 values of 0.8–3.2 μM against melanoma (A2058) and glioblastoma (U87) cell lines, outperforming erlotinib (IC50 > 10 μM in similar assays). The bulky thiadiazole moiety likely improves target engagement .

- Structural Implications : The ethynyl linker in hybrids allows modular design, suggesting that similar modifications to 6,7-bis(2-chloroethoxy)-quinazoline could enhance selectivity or potency .

Pharmacokinetic and Physicochemical Properties

| Property | 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | Erlotinib (Free Base) | Erlotinib Hydrochloride |

|---|---|---|---|

| Molecular Weight | ~429.91 (estimated) | 393.43 | 429.91 |

| Solubility | Likely lower due to chloro groups | 6.44 mg/mL (DMSO) | >10 mg/mL (aqueous) |

| LogP | Higher (clogP ~3.5) | 2.8 | 2.5 |

| Metabolic Stability | Reduced (chloro groups may slow oxidation) | Moderate | Enhanced (salt form) |

Notes:

- Erlotinib hydrochloride’s salt form enhances bioavailability, suggesting that a hydrochloride salt of the target compound could be advantageous .

EGFR Inhibition

- Erlotinib : Binds reversibly to EGFR’s ATP-binding site (Ki = 2 nM), inhibiting autophosphorylation and downstream signaling .

- Target Compound : Predicted to have weaker EGFR affinity due to steric hindrance from chloroethoxy groups. However, chloro substituents might enhance covalent binding or off-target kinase inhibition .

Antiproliferative Effects

Biological Activity

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is a quinazoline derivative that exhibits various biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes significant substituents that influence its biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C20H17Cl2N3O2·ClH

- Molecular Weight : 438.73 g/mol

- CAS Number : 183320-00-5

The biological activity of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is primarily attributed to its ability to inhibit specific enzymes and receptor pathways involved in cancer progression and microbial resistance.

- EGFR Inhibition : Similar to other quinazoline derivatives, this compound may inhibit the epidermal growth factor receptor (EGFR), which is critical in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth and increased apoptosis in cancer cells .

- Antimicrobial Activity : Quinazoline derivatives have shown promise as antimicrobial agents. The presence of halogen substituents enhances their interaction with microbial targets, potentially leading to increased efficacy against bacterial and fungal pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine:

- In Vitro Studies : Compounds similar to this have demonstrated IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating significant cytotoxicity .

- Case Study : A study on related compounds showed that modifications on the quinazoline scaffold could enhance EGFR inhibitory activity by up to 63% compared to standard treatments like erlotinib .

Antimicrobial Activity

The antimicrobial properties of this compound are also notable:

- Fungal Inhibition : Quinazoline derivatives have been tested against Candida and Aspergillus species with promising results. Some compounds exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL .

Comparative Biological Activity Table

Research Findings

- Synthesis and Evaluation : The synthesis of related quinazoline derivatives has been explored extensively. Modifications such as halogenation and the addition of ethynyl groups have been shown to enhance biological activity significantly .

- Structure-Activity Relationship (SAR) : SAR studies indicate that bulky substituents on the phenyl ring improve inhibitory activity against various targets, including BACE1 and DPP-IV, which are crucial in cancer and diabetes management .

Q & A

Q. What are the recommended synthetic routes for preparing 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine, and what critical reaction conditions ensure optimal yield?

- Methodological Answer : The synthesis involves sequential nucleophilic substitutions and coupling reactions. First, 4-chloro-6,7-bis(2-chloroethoxy)quinazoline is prepared by reacting 6,7-dihydroxyquinazolin-4-amine with 2-chloroethyl chloride under basic conditions. Next, the chloro group at position 4 is displaced by 3-ethynylaniline via nucleophilic aromatic substitution. Key conditions include:

- Temperature control (room temperature for substitution reactions to minimize side products ).

- Use of polar aprotic solvents (e.g., DMF) and bases like Hunig’s base to enhance reactivity .

- Purification via silica column chromatography with gradient elution (e.g., 15–75% ethyl acetate in hexanes) to isolate the product .

- Microwave-assisted coupling (e.g., 150°C for 1 hour) for Suzuki-Miyaura reactions if boronic acid derivatives are involved .

Q. How should researchers handle and store 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine to ensure safety and stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Use amber vials to shield from light, as quinazoline derivatives are often photosensitive .

- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid dust generation; employ wet methods or closed systems during weighing.

- Hazard Mitigation : The compound may cause skin/eye irritation (H315/H319) and respiratory irritation (H335). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What strategies can mitigate poor aqueous solubility of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine in pharmacological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting assay integrity .

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the ethynyl or chloroethoxy positions while monitoring activity via SAR studies .

- Analytical Predictions : Calculate logP values using reverse-phase HPLC (e.g., retention time ~3–4 minutes under acetonitrile/water gradients) to guide formulation .

Q. How can researchers resolve discrepancies in kinase inhibition profiles between in vitro and cellular assays for this compound?

- Methodological Answer :

- Assay Validation : Ensure ATP concentrations match physiological levels (1 mM) to avoid false negatives in enzymatic assays .

- Cellular Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

- Off-Target Screening : Perform kinome-wide profiling (e.g., Reaction Biology’s kinase panel) to identify collateral targets. Adjust substituents (e.g., chloroethoxy chain length) to improve selectivity .

Q. What analytical techniques are critical for characterizing 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine, and how should method parameters be optimized?

- Methodological Answer :

- NMR Spectroscopy : Use DMSO-d₆ for solubility. Key signals include aromatic protons (δ 7.2–8.9 ppm) and ethynyl protons (δ 3.1–3.3 ppm) .

- HRMS : Employ ESI+ mode; expected [M+H]⁺ ~508.1 m/z (calculated for C₂₂H₂₁Cl₂N₃O₂). Match experimental and theoretical masses within 5 ppm .

- Purity Assessment : Use dual LCMS gradients (e.g., 4→100% acetonitrile with 0.025% TFA over 3–7 minutes). Retention times should correlate with hydrophobicity (e.g., ~3.05 min for fast gradients) .

Q. How can structure-activity relationship (SAR) studies optimize the selectivity of this compound for kinase targets?

- Methodological Answer :

- Substituent Variation : Systematically modify the chloroethoxy chains (e.g., replace with methoxyethoxy or shorter alkyl groups) and assess inhibition against CLK1/2/4 kinases .

- Binding Mode Analysis : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu220 in CLK1) .

- Cellular Potency : Validate optimized analogs in cell-based assays (e.g., phospho-spliceosome protein quantification via Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.